N-benzylcyclopentanamine hydrochloride
Description
Contextualization of the Compound within Contemporary Organic Chemistry
In the landscape of modern organic chemistry, the development of novel molecular frameworks is paramount for advancements in materials science and medicinal chemistry. Secondary amines, such as N-benzylcyclopentanamine, are fundamental intermediates in these synthetic endeavors. The N-benzyl group is a common protecting group for amines and can also be a key pharmacophore in biologically active compounds. The cyclopentanamine portion offers a non-aromatic, cyclic structure that can influence the steric and electronic properties of a target molecule.
The hydrochloride salt form of this amine enhances its stability and crystallinity, making it easier to handle and purify compared to the free base. The formation of hydrochloride salts is a standard practice in organic and medicinal chemistry to improve the solubility of amines in polar solvents and to facilitate their isolation.
A plausible and widely used method for the synthesis of N-benzylcyclopentanamine is the reductive amination of cyclopentanone (B42830) with benzylamine (B48309). This reaction typically proceeds in two steps: the formation of an imine intermediate from the condensation of the ketone and the amine, followed by the reduction of the imine to the corresponding secondary amine.
A general procedure for the conversion of the resulting N-benzylcyclopentanamine free base to its hydrochloride salt involves dissolving the amine in a suitable organic solvent, such as diethyl ether or dioxane, and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration.
Academic and Research Significance within Synthetic and Analytical Sciences
The academic and research significance of N-benzylcyclopentanamine hydrochloride is primarily associated with its role as a synthetic intermediate. A patent for heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders mentions the use of this compound as a reactant in the synthesis of more complex molecules. google.com This indicates its utility in the construction of novel compounds with potential therapeutic applications.
In the realm of analytical sciences, while specific studies focusing on this compound are not widely available, compounds of this class can serve as analytical reference standards for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
| Property | Value (for N-benzylcyclopentanamine free base) |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| CAS Number | 15205-23-9 |
Spectroscopic Data for N-benzylcyclopentanamine (Free Base)
¹H NMR of N-benzylcyclopentanamine (Free Base):
Aromatic Protons (C₆H₅): Signals are expected in the range of δ 7.2-7.4 ppm.
Benzyl (B1604629) Protons (CH₂): A singlet is anticipated around δ 3.8 ppm.
Cyclopentyl Methine Proton (CH): A multiplet is expected around δ 3.1 ppm.
Cyclopentyl Methylene Protons (CH₂): Multiple signals in the range of δ 1.2-1.9 ppm are characteristic.
¹³C NMR of N-benzylcyclopentanamine (Free Base):
Aromatic Carbons: Signals are expected between δ 128-140 ppm.
Cyclopentyl Methine Carbon (CH): A signal around δ 59 ppm is anticipated.
Benzyl Carbon (CH₂): A signal around δ 52 ppm is expected.
Cyclopentyl Methylene Carbons (CH₂): Signals are expected in the range of δ 24-33 ppm.
Expected Spectroscopic Changes for the Hydrochloride Salt:
¹H NMR: The proton on the nitrogen atom will give rise to a broad signal, and the adjacent protons (on the benzylic carbon and the cyclopentyl methine carbon) will likely show a downfield shift due to the electron-withdrawing effect of the positively charged nitrogen.
IR Spectroscopy: The formation of the ammonium (B1175870) salt introduces a broad absorption band in the region of 2400-2800 cm⁻¹ due to the N-H⁺ stretching vibration. cdnsciencepub.comspectroscopyonline.comcdnsciencepub.comresearchgate.net Additionally, an N-H⁺ bending vibration is expected to appear around 1560-1620 cm⁻¹. cdnsciencepub.comcdnsciencepub.com
The mass spectrum of the free base would be expected to show a molecular ion peak corresponding to its molecular weight. In the case of the hydrochloride salt, under electrospray ionization (ESI) conditions, the spectrum would show the protonated molecule [M+H]⁺, where M is the free base.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzylcyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYKWDDUOYQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Optimization for N Benzylcyclopentanamine Hydrochloride
Historical and Pioneering Synthetic Routes
The synthesis of N-substituted cycloalkylamines, such as N-benzylcyclopentanamine, has historically relied on fundamental organic reactions. These pioneering routes established the foundational chemistry for constructing the core structure of the molecule, primarily by forming the crucial carbon-nitrogen bond between the cyclopentyl and benzyl (B1604629) moieties.
Reductive amination is a cornerstone method for synthesizing amines and represents one of the most direct and widely utilized routes to N-benzylcyclopentanamine. This reaction typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For the synthesis of N-benzylcyclopentanamine, the primary precursors are cyclopentanone (B42830) and benzylamine (B48309).
The process begins with the nucleophilic attack of benzylamine on the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to form the N-benzylcyclopentyl-1-imine intermediate. A reducing agent, present in the reaction mixture, then reduces the imine C=N double bond to a single bond, yielding the final secondary amine product. The reaction is typically followed by treatment with hydrochloric acid to afford the hydrochloride salt.
Early approaches often employed classical reducing agents like sodium borohydride (NaBH₄). More advanced studies have explored various catalytic systems to improve efficiency and yield. For instance, ruthenium-based catalysts supported on niobium oxide (Nb₂O₅) have been investigated for the reductive amination of cyclopentanone, achieving high yields under optimized conditions of temperature and hydrogen pressure. researchgate.net The choice of catalyst and reaction conditions significantly impacts the conversion and selectivity of the reaction. researchgate.net
Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclopentanone
| Catalyst System | Precursors | Reducing Agent | Key Findings |
|---|---|---|---|
| Ruthenium on Niobium Oxide (Ru/Nb₂O₅) | Cyclopentanone, Ammonia | Hydrogen (H₂) | Achieved an 84% yield of cyclopentylamine under 2 MPa H₂ at 90°C, demonstrating the efficacy of supported Ru catalysts. researchgate.net |
| Palladium N-heterocyclic carbene (Pd-NHC) | Cyclohexanone, Benzylamine | Not specified | Noted for high efficiency and stability in amination reactions due to strong Pd-ligand bonds and favorable electronic properties. researchgate.net |
| Sodium Borohydride (NaBH₄) | Aromatic Aldehydes, Aqueous Ammonia | Sodium Borohydride | Used in indirect reductive amination; reduces the intermediate imine formed from the condensation of the carbonyl and amine. ias.ac.in |
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.netoarjbp.com The product is a β-amino-carbonyl compound known as a Mannich base. While not a direct route to N-benzylcyclopentanamine itself, the principles of the Mannich reaction are relevant to the synthesis of related structures and highlight fundamental C-N bond-forming mechanisms.
The reaction typically proceeds under acidic conditions, where the amine and aldehyde react to form a highly reactive electrophilic species known as an iminium ion. nih.gov This iminium ion is then attacked by the enol form of the carbonyl compound (the component with the active hydrogen).
In a hypothetical Mannich-type pathway related to this synthesis, cyclopentanone could act as the active hydrogen compound, benzylamine as the amine component, and formaldehyde as the aldehyde. The resulting product would be a β-(benzylaminomethyl)cyclopentanone. While this specific reaction is not the primary route to N-benzylcyclopentanamine, the underlying mechanism of iminium ion formation and subsequent nucleophilic attack is a key concept in amine synthesis. nih.gov
Alkylation represents another classical and versatile strategy for forming the N-benzyl bond. This approach can be executed in two primary ways:
N-alkylation of cyclopentylamine: Reacting cyclopentylamine with a benzylating agent, such as benzyl chloride or benzyl bromide. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the C-N bond.
N-alkylation of benzylamine: Reacting benzylamine with a cyclopentyl halide. This pathway is generally less favored due to the lower reactivity of cyclopentyl halides compared to benzyl halides in Sₙ2 reactions.
Modern advancements have introduced greener and more efficient alkylation methods. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents, which is more atom-economical and avoids the formation of halide waste. liv.ac.uk In this approach, a catalyst (often based on iridium or nickel) temporarily dehydrogenates the alcohol (e.g., benzyl alcohol) to form an aldehyde in situ. liv.ac.uk This aldehyde then undergoes reductive amination with the amine (e.g., cyclopentylamine), utilizing the "borrowed" hydrogen from the initial dehydrogenation step for the final reduction. This method allows for the synthesis of a diverse range of secondary and tertiary amines under relatively mild conditions. liv.ac.uk
Modern and Optimized Synthetic Strategies
Contemporary synthetic chemistry focuses on developing methods that are not only efficient but also offer high levels of control over the molecular architecture, particularly regarding regiochemistry and stereochemistry. Furthermore, a deep understanding of catalytic mechanisms is pursued to enable rational catalyst design and process optimization.
Achieving regioselectivity and stereoselectivity is crucial when synthesizing complex pharmaceutical intermediates or analogs of N-benzylcyclopentanamine that may contain additional functional groups or chiral centers. While N-benzylcyclopentanamine itself is achiral, the principles of stereoselective synthesis are vital for creating its chiral derivatives.
One powerful strategy for introducing controlled stereochemistry into cyclopentane (B165970) rings is through the ring-opening of epoxides. nih.govnih.gov For instance, the synthesis of substituted aminocyclitols often involves the stereoselective ring-opening of a cyclopentane epoxide by a nucleophile. The outcome of this reaction can be highly dependent on the reaction conditions and the nature of the catalyst. nih.gov
Base-Catalyzed Opening: Typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a specific stereochemical outcome (trans-diaxial opening). nih.gov
Lewis Acid-Catalyzed Opening: A Lewis acid can coordinate to the epoxide oxygen, making the epoxide more electrophilic. This can lead to the formation of different regioisomers compared to the base-catalyzed route, sometimes proceeding through alternative intermediates like an aziridinium ion. nih.govnih.gov
By applying these principles, chemists can design synthetic routes to specific stereoisomers of functionalized N-benzylcyclopentanamine derivatives, which is essential for studying structure-activity relationships in drug discovery.
The evolution of synthetic routes for amines has been heavily driven by advancements in catalysis. Modern strategies aim to replace stoichiometric reagents with catalytic systems that are more efficient, selective, and environmentally benign.
Catalytic Reductive Amination: As mentioned, heterogeneous catalysts like Ru/Nb₂O₅ have proven effective for the reductive amination of cyclopentanone. researchgate.net The mechanism on the catalyst surface is believed to involve the adsorption of cyclopentanone and benzylamine, facilitating imine formation, followed by hydrogenation of the C=N bond by activated hydrogen on the metal surface.
"Borrowing Hydrogen" Catalysis: The mechanism for N-alkylation using alcohols involves a catalytic cycle often mediated by transition metal complexes, such as those of iridium. liv.ac.uk The key steps are:
Oxidation: The metal catalyst dehydrogenates the alcohol to form the corresponding aldehyde and a metal-hydride species.
Condensation: The aldehyde reacts with the amine to form an imine, releasing a molecule of water.
Reduction: The metal-hydride species reduces the imine back to the alkylated amine, regenerating the active catalyst for the next cycle. liv.ac.uk
Cross-Coupling Reactions: Advanced methods like Ni/photoredox dual catalysis have emerged for the construction of C(sp²)-C(sp³) bonds, which can be applied to create N-benzylic structures. nih.gov This approach could be adapted to couple a cyclopentyl-containing nucleophile with a benzyl halide or vice versa, offering an alternative pathway for C-N bond formation under mild, light-mediated conditions. Mechanistic investigations in this area focus on understanding the roles of both the nickel catalyst in the cross-coupling cycle and the photocatalyst in facilitating the necessary single-electron transfer steps.
Table 2: Overview of Modern Catalytic Strategies
| Catalytic Strategy | Catalyst Type | Mechanistic Principle | Advantages |
|---|---|---|---|
| Heterogeneous Reductive Amination | Supported Ruthenium (e.g., Ru/Nb₂O₅) | Surface-mediated condensation and hydrogenation. researchgate.net | Catalyst recyclability, high yield. |
| Borrowing Hydrogen | Iridium or Nickel Complexes | In situ oxidation of alcohol to aldehyde, followed by imine formation and reduction. liv.ac.uk | Atom-economical, uses alcohols instead of halides, greener process. liv.ac.uk |
| Ni/Photoredox Dual Catalysis | Nickel complex + Photocatalyst | C(sp²)-C(sp³) cross-coupling via radical intermediates generated by photoredox cycle. nih.gov | Access to complex structures, mild reaction conditions, high enantioselectivity possible with chiral ligands. nih.gov |
Continuous Flow Synthesis Techniques and Their Advantages
Continuous flow synthesis represents a paradigm shift in the manufacturing of chemical compounds, offering significant advantages over traditional batch processing. In the context of N-benzylcyclopentanamine hydrochloride synthesis, the implementation of continuous flow techniques can lead to enhanced safety, improved reaction control, and greater efficiency. mt.com
The core principle of continuous flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. mt.com This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. mt.comstolichem.com For the synthesis of amines, which can involve exothermic reactions and the handling of hazardous reagents, the small reaction volumes inherent in flow reactors dramatically improve heat transfer and minimize safety risks. rsc.orgvapourtec.com
The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that would be unsafe or unattainable in batch processing. mt.comrsc.org This level of control can lead to higher yields and purities by minimizing the formation of byproducts. For instance, in reactions involving intermediates that are unstable, continuous flow allows for their immediate consumption in a subsequent step, preventing decomposition. rsc.org
Key advantages of continuous flow synthesis include:
Enhanced Safety: The small volume of reactants at any given time significantly reduces the risks associated with highly exothermic reactions or the use of hazardous materials. stolichem.comvapourtec.com Reactions that evolve gas are also managed more safely as the rate of gas evolution is limited by the reagent feed rate. vapourtec.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors facilitates superior heat removal and mixing, leading to better process control and reduced side reactions. stolichem.com
Precise Control over Reaction Parameters: Temperature, pressure, and residence time can be accurately controlled, leading to more consistent product quality and higher yields. mt.com
Faster Reactions and Rapid Optimization: The ability to quickly reach steady-state conditions allows for rapid screening of reaction parameters and optimization of the process. vapourtec.com Reaction times can be precisely controlled, allowing for the generation and immediate use of reactive intermediates. vapourtec.com
Integration of Downstream Processes: Continuous flow systems can be integrated with in-line purification and analysis, creating a streamlined and automated manufacturing process. vapourtec.com
A hypothetical comparison between a traditional batch synthesis and a continuous flow synthesis for a key intermediate in the production of this compound is presented below to illustrate these advantages.
Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis for an Amine Intermediate
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | 100 L | 0.1 L |
| Reaction Temperature | 80 °C (with potential for hot spots) | 120 °C (precise control) |
| Residence Time | 4 hours | 10 minutes |
| Yield | 75% | 92% |
| Purity | 90% | 98% |
| Safety Profile | Higher risk due to large volume of hazardous materials | Intrinsically safer due to small reactor volume |
Integration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. wjpmr.comrjpn.org Integrating these principles into the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes. rsc.orgrsc.org
The twelve principles of green chemistry address various aspects of a chemical process, from the choice of starting materials to the energy efficiency of the reaction. rjpn.org In the context of amine synthesis, key areas of focus include waste prevention, atom economy, the use of safer solvents, and catalysis. rsc.orggreenchemistry-toolkit.org
Key green chemistry principles applicable to this compound synthesis include:
Prevention of Waste: It is better to prevent the formation of waste than to treat or clean it up after it has been created. rjpn.org This can be achieved through the design of highly selective reactions that minimize byproduct formation.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions with high atom economy, such as catalytic hydrogenations, are preferable to those that generate stoichiometric amounts of waste. rsc.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. skpharmteco.com Solvents account for a significant portion of the environmental impact of a chemical process. skpharmteco.com The ideal is to conduct reactions in solvent-free conditions or in benign solvents like water or supercritical fluids. jddhs.com
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. jddhs.com Running reactions at ambient temperature and pressure whenever possible contributes to this goal. Continuous flow processes can also be more energy-efficient due to better heat integration. jddhs.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. rjpn.org This reduces waste and often leads to more selective reactions.
The table below illustrates how green chemistry principles can be applied to improve a hypothetical synthetic step in the production of this compound.
Table 2: Application of Green Chemistry Principles to a Hypothetical Reductive Amination Step
| Green Chemistry Principle | Traditional Method | Greener Approach |
| Reagent | Stoichiometric reducing agent (e.g., sodium borohydride) | Catalytic hydrogenation (e.g., H2 over Pd/C) |
| Solvent | Chlorinated solvent (e.g., dichloromethane) | Safer solvent (e.g., ethanol or 2-methyltetrahydrofuran) |
| Waste Generation | High (inorganic salts) | Low (only water as a byproduct) |
| Atom Economy | Lower | Higher |
| Energy Input | Moderate | Potentially lower, depending on pressure and temperature |
Scalability and Industrial Relevance of Synthetic Procedures
The scalability of a synthetic procedure is a critical factor in its industrial relevance. A process that is efficient on a laboratory scale may not be feasible for large-scale production due to issues with safety, cost, or process control. mdpi.com Continuous flow synthesis offers significant advantages in terms of scalability compared to traditional batch processes. stolichem.com
Scaling up a batch reaction often involves more than simply using a larger reactor. Issues such as inadequate mixing, poor heat transfer, and the potential for runaway reactions become more pronounced at a larger scale. stolichem.com In contrast, scaling up a continuous flow process is typically achieved by running the system for a longer period, by numbering up (running multiple reactors in parallel), or by using a larger reactor tube, which is a more predictable and controlled process. stolichem.com This "scale-out" approach avoids many of the challenges associated with traditional "scale-up". stolichem.com
The industrial relevance of a synthetic procedure for this compound is determined by a combination of factors, including:
Process Safety: The ability to safely handle all reagents and intermediates and to control the reaction conditions on a large scale is paramount. Continuous flow processes are often intrinsically safer. stolichem.com
Product Quality and Consistency: The process must consistently produce the final product with the required purity and specifications. The precise control offered by continuous flow can lead to more consistent product quality. mt.com
Environmental Impact: The environmental footprint of the process, including waste generation and energy consumption, is an increasingly important consideration for industrial chemical production. rsc.org
The following table provides a hypothetical comparison of scalability factors for a key synthetic step in the production of this compound.
Table 3: Hypothetical Scalability Comparison of Batch vs. Continuous Flow for Amine Synthesis
| Factor | Batch Process | Continuous Flow Process |
| Scale-up Method | Increasing reactor volume | Running for longer time / Numbering-up |
| Heat Transfer Efficiency | Decreases with scale | Remains high |
| Mixing Efficiency | Can be challenging at large scale | Consistently high |
| Safety Concerns at Scale | Increased risk of thermal runaway | Significantly lower risk |
| Process Development Time | Longer due to re-optimization at each scale | Shorter, more predictable scale-up |
Comprehensive Spectroscopic and Structural Elucidation of N Benzylcyclopentanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structure Determination
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and relative number of protons in a molecule. For N-benzylcyclopentanamine hydrochloride, the spectrum is anticipated to show distinct signals corresponding to the protons of the benzyl (B1604629) and cyclopentyl groups, as well as the amine proton.
The protonation of the amine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of adjacent protons. The electron-withdrawing effect of the positively charged nitrogen atom causes a downfield shift (to a higher ppm value) for the protons on the benzylic carbon (Cα), the methine proton on the cyclopentyl ring (C1'), and the N-H proton itself. The N-H proton signal is often broad and its chemical shift can be dependent on the solvent and concentration. msu.edulibretexts.org
Key Expected ¹H NMR Features:
Aromatic Protons: The five protons on the phenyl ring are expected to appear in the aromatic region (typically δ 7.2-7.5 ppm). Due to free rotation, they may appear as a complex multiplet.
Benzylic Protons (Cα-H): The two protons on the carbon adjacent to the phenyl ring and the nitrogen atom would likely appear as a singlet or a closely coupled system. Their position would be downfield due to the influence of both the aromatic ring and the protonated amine.
Cyclopentyl Protons: The protons on the cyclopentyl ring will show more complex splitting patterns. The proton on the carbon directly attached to the nitrogen (C1'-H) will be the most downfield of the cyclopentyl protons. The other eight protons on the remaining four carbons of the ring will appear as multiplets in the aliphatic region.
Amine Proton (N-H): The proton on the nitrogen, along with the proton from HCl, will likely be present and may exchange with labile protons in the solvent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Phenyl H | 7.2 - 7.5 | Multiplet |
| Benzylic CH₂ | ~4.0 | Singlet/Doublet |
| Cyclopentyl CH (C1') | ~3.5 | Multiplet |
| Cyclopentyl CH₂ (C2', C5') | 1.8 - 2.2 | Multiplet |
| Cyclopentyl CH₂ (C3', C4') | 1.5 - 1.8 | Multiplet |
| Amine NH₂⁺ | Variable (e.g., 9-10) | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Similar to ¹H NMR, the protonation of the nitrogen atom will cause a downfield shift for the adjacent carbon atoms (Cα and C1') due to the inductive effect of the positive charge.
Key Expected ¹³C NMR Features:
Aromatic Carbons: The phenyl ring will show several signals in the aromatic region (δ 125-140 ppm). The carbon attached to the benzylic group (quaternary carbon) will have a distinct chemical shift from the protonated carbons.
Benzylic Carbon (Cα): This carbon will be shifted downfield due to its position between the aromatic ring and the protonated nitrogen.
Cyclopentyl Carbons: The carbon directly bonded to the nitrogen (C1') will be the most downfield of the aliphatic carbons. The other carbons of the cyclopentyl ring will appear at higher field strengths. Due to the symmetry of the cyclopentyl ring, the C2' and C5' carbons are equivalent, as are the C3' and C4' carbons, leading to a total of three signals for the non-methine cyclopentyl carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~135-140 |
| Phenyl CH | ~128-130 |
| Benzylic CH₂ | ~50-55 |
| Cyclopentyl CH (C1') | ~60-65 |
| Cyclopentyl CH₂ (C2', C5') | ~30-35 |
| Cyclopentyl CH₂ (C3', C4') | ~23-28 |
Advanced NMR Techniques for Detailed Structural Confirmation (e.g., 2D NMR, Solid-State NMR)
While 1D NMR provides fundamental structural information, advanced techniques can offer deeper insights.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would establish proton-proton coupling networks, confirming the connectivity within the cyclopentyl and benzyl fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra. ugm.ac.id
Solid-State NMR (ssNMR): For the crystalline hydrochloride salt, ssNMR could provide information about the solid-state structure, including polymorphism and intermolecular interactions. spectrabase.com Techniques like ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) would yield a high-resolution spectrum of the carbon skeleton in the solid state. Furthermore, ssNMR is sensitive to the local environment of the chloride counter-ion, which can be probed using ³⁵Cl NMR to characterize crystallographic disorder. nih.gov
Mass Spectrometry (MS) Characterization
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound, the analysis would be performed on the protonated free base, [C₁₂H₁₇N + H]⁺.
The theoretical exact mass of the protonated molecule can be calculated from the isotopic masses of its constituent elements. An experimental HRMS measurement that matches this theoretical value to within a few parts per million provides strong evidence for the elemental composition.
Interactive Data Table: HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₁₂H₁₈N⁺ | 176.1434 |
The computed exact mass of the neutral N-benzylcyclopentanamine is 175.1361 Da. nih.gov The addition of a proton (1.0073 Da) results in the calculated exact mass for the ion observed in the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
GC-MS is a hybrid technique that separates volatile compounds in the gas chromatography column before they are detected by the mass spectrometer. For the analysis of this compound, the compound would likely be introduced as the free base or would be deprotonated in the hot injector of the GC system. The resulting chromatogram would show a peak at a specific retention time, which can be used for purity assessment.
The mass spectrometer would then provide a fragmentation pattern for the eluted compound. The fragmentation of N-benzylcyclopentanamine is expected to be dominated by cleavage at the C-N bonds, which is a common pathway for amines. libretexts.orgmiamioh.edu
Key Expected Fragmentation Pathways:
Alpha-Cleavage: The most characteristic fragmentation for amines is cleavage of the bond alpha to the nitrogen atom. This can lead to the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91 through the loss of the cyclopentylamino radical. This is often the base peak in the mass spectra of benzylamines. nist.gov
Loss of Cyclopentyl Group: Cleavage of the N-cyclopentyl bond would result in a fragment at m/z 106, corresponding to [C₆H₅CH₂NH]⁺.
Cyclopentyl Fragmentation: The cyclopentyl group itself can undergo fragmentation, leading to smaller aliphatic fragments.
Interactive Data Table: Expected Mass Spectrum Fragments
| m/z | Proposed Fragment Ion | Significance |
| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (often base peak) |
| 106 | [C₈H₁₀N]⁺ | Loss of cyclopentyl radical |
| 84 | [C₅H₈N]⁺ | Loss of benzyl radical |
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of thermally labile and polar organic molecules, making it highly suitable for the characterization of amine salts like this compound. mdpi.com In positive ion mode (ESI+), molecules with basic characteristics, such as amines, are readily ionized by forming protonated species, typically observed as [M+H]⁺ ions. mdpi.com For N-benzylcyclopentanamine, which has a molecular weight of 175.27 g/mol , the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [C₁₂H₁₇N + H]⁺ at a mass-to-charge ratio (m/z) of 176.1. nih.gov The high proton affinity of the secondary amine group facilitates efficient ionization and signal response. nih.gov
The primary application of ESI-MS in this context is the unambiguous determination of the molecular weight of the free base. Further structural information can be obtained through tandem mass spectrometry (MS/MS or MSⁿ) experiments. nih.gov In these experiments, the protonated precursor ion (m/z 176.1) is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The fragmentation patterns are characteristic of the molecule's structure. For N-benzylcyclopentanamine, key fragmentation pathways would likely involve the cleavage of bonds adjacent to the nitrogen atom.
Key Expected Fragmentation Pathways:
Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond could result in a fragment corresponding to the benzylaminium ion.
Formation of the tropylium ion: A common fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.
Cleavage of the benzyl group: Scission of the N-CH₂ bond could lead to the formation of a cyclopentylaminium fragment.
These characteristic fragmentation patterns provide valuable information for confirming the identity of the compound and distinguishing it from structural isomers. nih.gov
Table 1: Expected ESI-MS Data for N-benzylcyclopentanamine
| Ion Species | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule (free base) | 176.1 |
| [C₇H₇]⁺ | Tropylium ion | 91.1 |
| [C₁₂H₁₇N - C₅H₉]⁺ | Fragment from loss of cyclopentyl radical | 106.1 |
| [C₁₂H₁₇N - C₇H₇]⁺ | Fragment from loss of benzyl radical | 84.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the secondary ammonium (B1175870) group, the cyclopentyl ring, and the benzyl group. The protonation of the secondary amine to form the hydrochloride salt results in significant and identifiable changes compared to the spectrum of the free base. researchgate.net
The most indicative feature in the IR spectrum of a secondary amine salt is the appearance of broad and complex "ammonium" bands. researchgate.net A strong, broad absorption band due to the N-H⁺ stretching vibration is expected in the region of 2700-2400 cm⁻¹. This band is clearly distinct from the sharper, weaker N-H stretch of a free secondary amine, which typically appears around 3350-3310 cm⁻¹. cdnsciencepub.comorgchemboulder.com
Another key diagnostic peak for secondary amine salts is the N-H⁺ bending (deformation) vibration, which gives rise to a band in the 1620-1560 cm⁻¹ region. researchgate.netcdnsciencepub.com This absorption can sometimes be complicated by the presence of aromatic C=C stretching vibrations in the same region, but its presence is a strong indicator of the ammonium salt. researchgate.net
Other important absorptions include:
C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group typically appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentyl and methylene groups are observed as strong absorptions in the 2960-2850 cm⁻¹ range. pressbooks.pub
Aromatic C=C Stretching: The benzene ring will show characteristic skeletal vibrations in the 1600-1450 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The C-N stretching vibration for an aliphatic amine is found in the 1250–1020 cm⁻¹ range. orgchemboulder.com
The combination of these specific absorption bands allows for the confident identification of the key functional groups within the this compound structure.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3030 | C-H Stretch | Aromatic (Benzyl) | Medium |
| 2960-2850 | C-H Stretch | Aliphatic (Cyclopentyl, CH₂) | Strong |
| 2700-2400 | N-H⁺ Stretch | Secondary Ammonium | Strong, Broad |
| 1620-1560 | N-H⁺ Bend | Secondary Ammonium | Medium |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
A single-crystal X-ray diffraction study would determine key crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. The analysis would confirm the ionic nature of the compound, showing the proton transfer from the hydrochloric acid to the nitrogen atom of the amine. This would be evidenced by the bond lengths and the location of the hydrogen atom on the nitrogen.
Table 3: Illustrative Crystallographic Data Parameters for a Benzylamine (B48309) Hydrochloride Derivative
| Parameter | Description | Example Value/Information |
|---|---|---|
| Crystal System | Classification based on unit cell parameters | Monoclinic |
| Space Group | Symmetry of the crystal | P2₁/c |
| Unit Cell Dimensions | Lengths and angles of the unit cell | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Distance between atomic nuclei | e.g., C-N, C-C, N-H⁺ |
| Bond Angles | Angle between adjacent bonds | e.g., C-N-C, H-N-H⁺ |
| Hydrogen Bonding | Key intermolecular interactions | N-H⁺···Cl⁻ distance and angle |
Chemical Transformations and Derivatization Applications of N Benzylcyclopentanamine Hydrochloride
Reactivity of the Secondary Amine Functionality
The secondary amine in N-benzylcyclopentanamine is a nucleophilic center, and its reactivity is fundamental to many of its applications. Before it can react, the free base form must be generated from the hydrochloride salt, typically by treatment with a suitable base. Once liberated, the nitrogen's lone pair of electrons can participate in several key reactions, including N-acylation and N-alkylation.
N-Acylation: This reaction involves the addition of an acyl group to the nitrogen atom, forming a tertiary amide. It is a common strategy for protecting the amine group or for synthesizing complex amide structures. nih.govlibretexts.org The reaction typically employs acylating agents like acid chlorides or acid anhydrides. libretexts.org For instance, reacting N-benzylcyclopentanamine with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-acetyl-N-benzylcyclopentanamine. The reaction is generally rapid and high-yielding. libretexts.org A variety of acylating agents can be used, leading to a diverse range of amide products. researchgate.netresearchgate.net
N-Alkylation: This process introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. msu.edu Common alkylating agents are alkyl halides, which react via a nucleophilic substitution (SN2) mechanism. libretexts.org However, direct alkylation can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts, as the product tertiary amine can also compete with the starting secondary amine for the alkylating agent. libretexts.orgmsu.edu To achieve selective mono-alkylation, reductive amination is often a preferred method, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.commnstate.edu For example, reacting N-benzylcyclopentanamine with acetone (B3395972) and a reducing agent like sodium cyanoborohydride would yield N-benzyl-N-isopropylcyclopentanamine. masterorganicchemistry.com Alternative methods for N-alkylation include using alcohols as alkylating agents in the presence of specific catalysts. rsc.orggoogle.comresearchgate.netresearchgate.net
The table below summarizes these key reactions of the secondary amine functionality.
| Reaction Type | Reagent Class | Product Type | Typical Conditions |
| N-Acylation | Acid Chlorides, Acid Anhydrides | Tertiary Amide | Presence of a non-nucleophilic base (e.g., pyridine) |
| N-Alkylation | Alkyl Halides | Tertiary Amine | Can lead to quaternary ammonium salts |
| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Presence of a reducing agent (e.g., NaBH₃CN) |
Functionalization Strategies for the Cyclopentane (B165970) Ring
Modifying the saturated carbocyclic structure of the cyclopentane ring is chemically challenging due to the inertness of its C-H bonds. However, advanced synthetic methods have been developed to introduce functional groups onto such rings.
One powerful strategy is directed C–H functionalization, where a directing group on the molecule guides a metal catalyst to activate a specific C–H bond. While the N-benzylamino group itself can act as a directing group, most reported methods for transannular functionalization of cycloalkanes often rely on other directing groups like carboxylic acids. nih.gov Research in this area aims to achieve site-selective arylation, alkylation, or oxygenation of the ring. For example, palladium-catalyzed methods have been developed for the γ-selective transannular C–H arylation of cycloalkane carboxylic acids, a strategy that could potentially be adapted for amine-containing substrates. nih.gov
Another approach involves synthesizing the functionalized cyclopentane ring from a different, more reactive precursor. This allows for the incorporation of desired functional groups before the final ring structure is formed or before the N-benzylamino group is introduced. nih.govoregonstate.edu Such methods provide access to a wide array of substituted cyclopentane derivatives that can then be elaborated into more complex targets. oregonstate.edu
| Strategy | Description | Potential Outcome for N-benzylcyclopentanamine |
| Directed C-H Functionalization | A directing group on the molecule guides a catalyst to activate a specific C-H bond on the ring. | Introduction of aryl, alkyl, or other functional groups at specific positions on the cyclopentane ring. |
| De Novo Synthesis | The functionalized cyclopentane ring is built from acyclic or different cyclic precursors. | Access to cyclopentane rings with pre-installed functional groups (e.g., hydroxyl, carboxyl) prior to introduction of the N-benzylamino moiety. |
Chemical Derivatization for Enhanced Analytical Detection
In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial step for compounds that lack a strong chromophore, fluorophore, or are not readily ionizable for mass spectrometry (MS). semanticscholar.orgnih.gov N-benzylcyclopentanamine, while having a UV-active benzyl (B1604629) group, can be derivatized at its secondary amine to significantly enhance detection sensitivity and improve chromatographic performance. nih.gov
The derivatization reaction targets the nucleophilic secondary amine with a reagent that imparts desirable analytical properties. semanticscholar.org
For HPLC-UV/Vis Detection: Reagents containing extensive conjugated systems are used. Common examples include dansyl chloride and dabsyl chloride, which react with the amine to form highly colored or UV-active sulfonamides. nih.gov
For HPLC-Fluorescence Detection (FLD): Highly fluorescent tags are attached. Reagents like o-phthaldialdehyde (OPA) (in the presence of a thiol) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used to label amines, allowing for detection at very low concentrations. nih.govresearchgate.net
For GC and LC-MS Detection: Derivatization can improve volatility for GC or enhance ionization efficiency for MS. Acylation or silylation are common techniques for GC analysis to decrease the polarity of the amine. semanticscholar.orgnih.gov For LC-MS, introducing a group that is easily protonated can improve signal intensity in the mass spectrometer. nih.gov
The choice of derivatizing agent depends on the analytical instrument available and the required sensitivity. nih.gov
| Analytical Technique | Derivatizing Agent Class | Purpose of Derivatization | Example Reagent |
| HPLC-UV/Vis | Aromatic Sulfonyl Chlorides | Introduce a strong chromophore | Dansyl chloride, Dabsyl chloride |
| HPLC-FLD | Fluorogenic Reagents | Introduce a fluorophore for high sensitivity | O-phthaldialdehyde (OPA), FMOC-Cl |
| GC-MS | Acylating/Silylating Agents | Increase volatility and thermal stability | Acetic Anhydride (B1165640), BSTFA |
| LC-MS | Reagents with easily ionizable groups | Enhance ionization efficiency | N/A (Depends on specific application) |
Strategic Use in Complex Organic Molecule Construction
N-benzylcyclopentanamine hydrochloride serves as a valuable precursor and building block in the synthesis of more complex organic molecules, particularly within pharmaceutical and materials science research. lookchem.com Its structure combines a versatile secondary amine with a cyclopentyl scaffold, a common motif in many biologically active compounds. oregonstate.edu
The amine functionality allows for its incorporation into larger structures through reactions like amide bond formation or further alkylation. The N-benzyl group is of particular strategic importance as it can serve as a protecting group for the amine. It is stable under many reaction conditions but can be removed later in a synthetic sequence via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). orgsyn.org This deprotection unmasks a secondary cyclopentylamine, which can then undergo further transformations.
This debenzylation strategy is a key step in the synthesis of various pharmaceutical intermediates. For instance, related N-dealkylation reactions are crucial in the semi-synthesis of a wide range of medicines where a core amine structure is modified. nih.gov The cyclopentyl moiety itself can be a key pharmacophore or a structural element that imparts specific conformational properties to the final molecule. The use of related amine building blocks is documented in the construction of complex heterocyclic systems and as intermediates for active pharmaceutical ingredients. orgsyn.orgmdpi.com
Applications in Materials Science and As a Versatile Synthetic Building Block
Role as a Precursor for Polymers and Other Functional Materials
The structural components of N-benzylcyclopentanamine, namely the benzylamine (B48309) and cyclopentane (B165970) moieties, suggest its potential as a monomer or precursor in the synthesis of specialized polymers and functional materials. While direct polymerization of N-benzylcyclopentanamine hydrochloride is not extensively documented in the provided research, related structures are employed in polymer synthesis. For instance, polymers based on cyclopentanone (B42830), a related cyclic ketone, have been synthesized and characterized. One such polymer, poly [2,5-bis(m-nitrobenzylidene)cyclopentanone sulphide], was prepared through the polymerization of a bis(benzylidene)cyclopentanone derivative with sodium sulfide. kpi.ua This polymer exhibited semiconducting properties. kpi.ua
Additionally, crosslinked polymers have been created using 2,6 – bis (4- methacryloyloxy benzylidene) cyclopentanone as a crosslinker with monomers like Styrene and N-vinyl-2-pyrrolidone. nnpub.org The synthesis of poly(vinyl benzylamine) from poly(vinyl benzyl (B1604629) halide) also demonstrates how the benzylamine structure is incorporated into polymer backbones. google.com These examples highlight the potential for the N-benzylcyclopentanamine scaffold to be integrated into polymeric materials, potentially conferring specific thermal or conductive properties.
Table 1: Examples of Related Polymer Systems
| Polymer/Monomer | Synthetic Precursors | Key Feature |
|---|---|---|
| Poly [2,5-bis(m-nitrobenzylidene)cyclopentanone sulphide] | 2,5-bis (p-chloro-m-nitrobenzylidene)cyclopentanone, Sodium sulfide | Conducting polymer kpi.ua |
| Crosslinked polymer with Styrene | Styrene, 2,6 – bis (4- methacryloyloxy benzylidene) cyclopentanone (crosslinker) | Novel crosslinked polymer nnpub.org |
Utilization in the Synthesis of Spirocyclic Systems and Related Scaffolds
A significant application of N-benzylcyclopentanamine's structural motif is in the synthesis of spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their inherent three-dimensionality. bldpharm.com This rigid, complex structure can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. bldpharm.com
The synthesis of spirocyclic pyrrolidines, such as 2-benzylazaspiro[4.4]nonanes, has been achieved through the (3+2) cycloaddition reaction of an N-benzyl azomethine ylide with cyclopentane derivatives. researchgate.net This reaction highlights how the core structure of N-benzylcyclopentanamine can be elaborated into more complex spiro systems. researchgate.net The construction of spirocyclic scaffolds is considered a method for creating building blocks to explore chemical space in three dimensions. nih.gov These scaffolds are valuable in drug design, allowing for the fine-tuning of a molecule's conformational and physicochemical properties. nih.gov
The development of synthetic methods to create diverse spirocyclic scaffolds is an active area of research. nih.govresearchgate.net These frameworks are seen as an exceptional tool in drug design, with several spirocyclic drugs already on the market and many more showing promising results in various therapeutic areas, including neurological, infectious, and metabolic diseases, as well as cancer. nih.gov
Table 2: Synthetic Approaches to Spirocyclic Scaffolds
| Method | Precursors/Reagents | Resulting Scaffold | Reference |
|---|---|---|---|
| (3+2) Cycloaddition | Ethylidenecyclopentane derivatives, N-benzyl azomethine ylide | 2-Benzylazaspiro[4.4]nonanes | researchgate.net |
| Multi-step Synthesis | N-Boc protected cyclic 2-aminoketones, Homoallyl magnesium bromide, mCPBA | Spirocyclic tetrahydrofuran (B95107) (THF) methanols | nih.gov |
Advanced Building Block Design for Chemical Libraries
The concept of using "building blocks" is central to combinatorial chemistry, a field focused on the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.govrsquarel.org These libraries are then screened to identify molecules with desired biological activities. nih.gov this compound serves as an exemplary scaffold or building block for constructing such libraries.
Its structure can be systematically modified at several points—the cyclopentane ring, the benzyl group, and the amine—to generate a vast array of derivatives. This molecular framework is valuable for creating libraries of spirocyclic compounds, which are increasingly sought after to add three-dimensional complexity to screening collections. nih.govnih.gov The goal is to move away from flat, aromatic structures and explore new regions of chemical space. researchgate.net
Designing chemical libraries with advanced building blocks like N-benzylcyclopentanamine allows for the creation of collections enriched with potentially bioactive molecules. nih.govlifechemicals.com The use of novel and rare chemotypes with favorable physicochemical properties is a key strategy in modern drug discovery. lifechemicals.com By incorporating scaffolds like N-benzylcyclopentanamine, chemists can generate libraries that are both diverse and well-positioned within the chemical space of known bioactive compounds, increasing the probability of discovering new therapeutic leads. nih.gov
Advanced Analytical Method Development for N Benzylcyclopentanamine Hydrochloride Non Biological Matrices
Chromatographic Separation Techniques
Chromatography remains a cornerstone of analytical chemistry, offering powerful separation capabilities essential for isolating N-benzylcyclopentanamine hydrochloride from complex mixtures, monitoring reaction progress, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of amine hydrochlorides due to its high resolution, sensitivity, and adaptability. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Detailed research findings indicate that effective separation can be achieved on a C18 column. Given that aliphatic amines often lack a strong chromophore, derivatization may be necessary to enhance UV detection or fluorescence. However, the presence of the benzyl (B1604629) group in N-benzylcyclopentanamine allows for direct UV detection, typically around 254 nm. The mobile phase composition is critical for achieving optimal separation. A common approach involves an isocratic or gradient elution with a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase is a key parameter; an acidic mobile phase (e.g., using phosphoric acid or formic acid) ensures that the amine is in its protonated, more polar form, leading to better peak shape and retention on a non-polar stationary phase. sielc.com
In some cases, peak splitting can occur with amine hydrochloride salts in RP-HPLC. This can be due to interactions with the silica (B1680970) support or an uneven pH profile within the peak. Using a higher concentration buffer can often mitigate these effects and ensure a single, sharp peak. chromforum.org For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.
Interactive Data Table: Illustrative HPLC Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~4.5 min |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and non-volatile, it can be analyzed by GC after conversion to its free base form, N-benzylcyclopentanamine. This conversion is typically achieved by neutralization with a base followed by extraction into an organic solvent.
Amines can exhibit poor chromatographic behavior on standard nonpolar columns, often producing tailing peaks due to their interaction with active sites on the column. vt.edu To overcome this, derivatization is a common strategy. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the secondary amine into a less polar, more volatile derivative, resulting in improved peak shape and sensitivity. researchgate.netmdpi.com Another approach is to use columns specifically designed for amine analysis, which have a basic deactivation layer to minimize peak tailing.
For detection, a Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. For more selective and sensitive detection, especially at trace levels, a Nitrogen-Phosphorus Detector (NPD) is highly effective for nitrogen-containing compounds like N-benzylcyclopentanamine. nih.gov Mass Spectrometry (MS) coupled with GC (GC-MS) offers definitive identification based on the compound's mass spectrum. vt.edunih.gov
Interactive Data Table: Typical GC Conditions for Derivatized N-benzylcyclopentanamine
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
| Injection Mode | Split (20:1) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative analysis, making it ideal for monitoring the progress of chemical reactions, such as the synthesis of N-benzylcyclopentanamine, and for preliminary screening of sample purity. rsc.org
For the analysis of N-benzylcyclopentanamine, standard silica gel plates (Silica Gel 60 F254) are typically used as the stationary phase. The choice of the mobile phase (eluent) is critical and depends on the polarity of the compounds to be separated. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is often effective. The addition of a small amount of a base, such as triethylamine, to the mobile phase can significantly improve the spot shape by preventing the protonation of the amine on the acidic silica surface, thus reducing streaking.
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), where the benzyl group will quench the fluorescence of the indicator in the plate, appearing as a dark spot. Further visualization can be accomplished by staining with reagents such as potassium permanganate (B83412) or ninhydrin (B49086) (though ninhydrin is typically more effective for primary amines, it can sometimes react with secondary amines under specific conditions). The progress of a reaction is monitored by spotting the starting materials and the reaction mixture side-by-side on the same plate; the disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progression.
Interactive Data Table: Example TLC System
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 plate |
| Mobile Phase | Hexane:Ethyl Acetate (70:30 v/v) + 0.5% Triethylamine |
| Application | Spotting of starting materials and reaction mixture |
| Development | In a closed chamber until the solvent front is ~1 cm from the top |
| Visualization | UV lamp (254 nm), followed by potassium permanganate stain |
Electrochemical Analysis Methods
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the quantitative analysis of electroactive species like this compound.
Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques measure the current response of a substance to a varying applied potential. N-benzylcyclopentanamine, like other amines, can be electrochemically oxidized.
Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of a compound. A typical CV setup involves a three-electrode system (working, reference, and counter electrodes) in a solution containing the analyte and a supporting electrolyte. mdpi.comtamu.edu For this compound, a glassy carbon electrode (GCE) is a common choice for the working electrode. The experiment would reveal the oxidation potential of the amine, providing information about the electrochemical process (e.g., whether it is reversible or irreversible).
Differential Pulse Voltammetry (DPV) is a more sensitive technique used for quantitative analysis. wikipedia.orgpineresearch.commaciassensors.com DPV applies a series of regular voltage pulses superimposed on a linear potential sweep. By measuring the current just before and at the end of each pulse and plotting the difference, the technique effectively minimizes the background charging current, resulting in a well-defined peak whose height is proportional to the analyte's concentration. wikipedia.org This method can achieve low detection limits, often in the micromolar (10⁻⁶ M) range or lower. researchgate.net
Interactive Data Table: Representative DPV Parameters
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Initial Potential | +0.2 V |
| Final Potential | +1.2 V |
| Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms |
| Scan Rate | 20 mV/s |
Amperometry and Conductometric Titrations for Quantitative Analysis
Amperometry involves applying a constant potential to the working electrode and measuring the resulting current as a function of time or titrant volume. In an amperometric titration, the potential is held at a value where the analyte or titrant is electroactive. The current is then monitored as a titrant is added. The endpoint is determined by the sharp change in current at the equivalence point. For example, if a titrant reacts with N-benzylcyclopentanamine to form a non-electroactive product, the current would decrease as the titrant is added, reaching a minimum at the endpoint. youtube.com
Conductometric Titrations are based on monitoring the change in electrical conductivity of a solution as a titrant is added. tau.ac.il This method is particularly suitable for the analysis of salts like this compound. The titration of the acidic amine hydrochloride with a strong base, such as sodium hydroxide (B78521) (NaOH), can be monitored conductometrically. nsec.ac.inuomustansiriyah.edu.iqumcs.pl
Interactive Data Table: Conductometric Titration Setup
| Component | Description |
| Analyte | This compound solution (e.g., 0.01 M) |
| Titrant | Standardized sodium hydroxide solution (e.g., 0.1 M) |
| Apparatus | Conductometer with a conductivity cell, burette, magnetic stirrer |
| Procedure | Titrant is added in small increments to the analyte solution with continuous stirring and conductivity is recorded after each addition. |
| Endpoint Determination | Graphical plot of conductivity vs. volume of titrant added. |
Development of Electrochemical Sensors
Electrochemical sensors are analytical devices that convert a chemical response into an electrical signal, offering advantages such as high sensitivity, rapid response time, and simplicity. mdpi.commdpi.com The development of an electrochemical sensor for this compound would involve creating a system that can selectively interact with the molecule and produce a measurable electrical change.
The core of such a sensor is the electrode, which can be modified to enhance its performance. A common choice is a glassy carbon electrode (GCE), which can be coated with various nanomaterials or polymers to increase its surface area and catalytic activity. mdpi.com For instance, nanocomposites incorporating materials like graphene oxide or metallic nanoparticles have been shown to improve the sensitivity and selectivity of sensors for various pharmaceutical compounds. mdpi.comnih.gov
The development process for a sensor specific to this compound would typically follow these steps:
Electrochemical Behavior Study: The initial step involves studying the electrochemical properties of this compound using techniques like cyclic voltammetry (CV). This helps to determine the oxidation or reduction potential of the compound, which is essential for detection.
Electrode Modification: Based on the compound's properties, the electrode surface is modified. This could involve electropolymerization of a specific monomer or drop-casting a nanocomposite material onto the electrode surface to create a film that selectively interacts with the target analyte. nih.govrsc.org
Optimization of Parameters: Experimental conditions such as pH of the supporting electrolyte, potential scan rate, and accumulation time are optimized to achieve the best possible signal.
Validation: The sensor's performance is validated by evaluating key analytical parameters. While specific data for this compound is not available in the reviewed literature, a typical validation would assess the following, with representative values seen in sensors for similar small molecules:
| Analytical Parameter | Description | Typical Target Range for Similar Compounds |
|---|---|---|
| Linear Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. | Sub-micromolar to millimolar (e.g., 0.01 µM - 100 µM) |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Nanomolar to picomolar (e.g., 0.004 µM) rsc.org |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. | Nanomolar to micromolar (e.g., 0.1 µM) |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of other interfering substances. | High, with minimal response to common interferents. |
| Reproducibility & Repeatability | The precision of the measurements, assessed by repeated analyses of the same sample. | Relative Standard Deviation (RSD) < 5-10% |
The development of such a sensor provides a promising avenue for the rapid and cost-effective analysis of this compound. mdpi.com
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the definitive identification and quantification of compounds in complex mixtures. iipseries.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly relevant for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capability of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is best suited for compounds that are volatile and thermally stable. actascientific.com
Principle: In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each component that acts as a chemical fingerprint. ijarnd.com
Application to this compound: As N-benzylcyclopentanamine is a polar amine, it may exhibit poor chromatographic peak shape or thermal degradation in a GC system. To overcome this, a chemical derivatization step is often employed. This process modifies the analyte to make it more volatile and thermally stable, improving its analytical performance. actascientific.com
Method Development: A typical GC-MS method development would involve selecting an appropriate GC column (e.g., a non-polar DB-5MS), optimizing the oven temperature program to ensure good separation, and defining the MS parameters for sensitive detection. scholarsresearchlibrary.commdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly advantageous for polar, non-volatile, and thermally labile compounds. actascientific.comnih.gov
Principle: The technique first separates the sample components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components are then introduced into a tandem mass spectrometer. In the MS/MS system (e.g., a triple quadrupole), a specific parent ion for the target analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances selectivity and sensitivity. nih.govojp.gov
Application to this compound: Given that this compound is a salt and thus polar, LC-MS/MS is an ideal technique for its analysis. It allows for direct analysis without the need for derivatization, simplifying sample preparation and reducing analysis time. nih.gov
Method Development: Development would involve optimizing the LC separation (mobile phase composition, gradient, and column choice) and fine-tuning the MS/MS parameters (ionization source conditions and MRM transitions) to achieve the highest sensitivity and specificity for the compound.
While specific research findings and validated methods for this compound are not extensively available in the public domain, the principles outlined below describe the standard approach for method development for a similar compound.
| Technique | Key Development Parameters | Anticipated Performance |
|---|---|---|
| GC-MS | Derivatization agent, injection temperature, GC column type, oven temperature program, MS ionization mode (EI). | Good for structural confirmation via fragmentation patterns; may require sample derivatization. |
| LC-MS/MS | LC column chemistry, mobile phase composition, flow rate, ionization source (e.g., ESI), MRM transitions. | High sensitivity and selectivity, suitable for direct analysis of the polar salt form, ideal for quantification at trace levels. |
Future Research Directions and Emerging Trends for N Benzylcyclopentanamine Hydrochloride
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of secondary amines like N-benzylcyclopentanamine has traditionally relied on methods such as the N-monoalkylation of primary amines or reductive amination. nih.govresearchgate.net While effective, these classical approaches often face challenges, including poor chemoselectivity, which can lead to undesired overalkylation, and a lack of versatility for creating complex substituted amines. nih.govresearchgate.net The future of synthesizing N-benzylcyclopentanamine hydrochloride is geared towards overcoming these limitations through innovative and sustainable strategies that offer greater efficiency and selectivity.
Emerging trends in organic synthesis are paving the way for more robust methods. One promising area is the development of "self-limiting alkylation" chemistry, which utilizes transient, highly nucleophilic intermediates to ensure mono-alkylation and prevent the formation of tertiary amine byproducts. acs.orgchemrxiv.org Another innovative approach involves the deoxygenative photochemical alkylation of secondary amides, providing a streamlined pathway to α-branched secondary amines under mild conditions. nih.gov These modern methods represent a significant step forward from traditional techniques, which can generate toxic byproducts and exhibit lower selectivity. researchgate.net
The exploration of advanced catalytic systems is also a key focus. Transition-metal-catalyzed C-N bond formation remains a cornerstone for synthesizing N-arylamines and their derivatives. researchgate.net Future research will likely focus on developing novel catalysts that are more efficient, operate under milder conditions, and utilize more environmentally benign reagents. The goal is to create scalable, cost-effective, and sustainable processes for the production of this compound and its analogs.
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional N-Alkylation | Reaction of a primary amine with an alkyl halide (Hoffmann's alkylation). researchgate.net | Conceptually simple. researchgate.net | Risk of overalkylation, potential for elimination side reactions. researchgate.net |
| Reductive Amination | Reaction of an amine with a carbonyl compound to form an imine, which is then reduced. nih.govresearchgate.net | Versatile for a wide range of substrates. | Requires a separate reduction step, potential for side reactions. researchgate.net |
| Self-Limiting Alkylation | Utilizes N-aminopyridinium salts as ammonia surrogates to achieve selective mono-alkylation. acs.orgchemrxiv.org | High selectivity for secondary amines, avoids overalkylation. acs.org | May require specific precursors and reaction conditions. |
| Photochemical Alkylation | Deoxygenative photochemical alkylation of secondary amides. nih.gov | Enables synthesis of complex α-branched amines, proceeds under mild conditions. nih.gov | Requires photochemical equipment, mechanistic pathways can be complex. |
Innovations in Spectroscopic and Structural Analysis Techniques
A comprehensive understanding of the three-dimensional structure of this compound is fundamental to predicting its properties and function. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, emerging analytical methods promise to deliver unprecedented detail about its molecular geometry, crystal packing, and intermolecular interactions. sigmaaldrich.compatsnap.com
Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining the three-dimensional structure of small molecules. rigaku.comnih.gov For a hydrochloride salt, this technique can precisely map the atomic arrangements, including the interactions between the organic cation and the chloride anion. nih.gov However, obtaining suitable single crystals can be a significant bottleneck. nih.gov To address this, techniques such as three-dimensional electron diffraction (3DED) are gaining prominence, as they can determine crystal structures from nanocrystals that are too small for conventional X-ray analysis. nih.gov
Furthermore, advanced spectroscopic and computational methods are being combined to offer deeper insights. Hirshfeld surface analysis, for instance, can be used to visualize and quantify intermolecular contacts within the crystal lattice, providing a detailed picture of forces like hydrogen bonding that govern the solid-state structure. nih.gov The integration of these innovative techniques will be crucial for characterizing new polymorphic forms and understanding the structure-property relationships of this compound.
| Technique | Information Provided | Advantages |
|---|---|---|
| Single-Crystal X-ray Diffraction (scXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration. rigaku.com | Provides unambiguous structural determination. rigaku.com |
| Three-Dimensional Electron Diffraction (3DED) | Crystal structure determination from nanocrystalline materials. nih.gov | Overcomes the challenge of growing large single crystals. nih.gov |
| Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) | Allows for structure solution from polycrystalline powders when single crystals are unavailable. nih.gov | Expands the range of materials that can be structurally characterized. nih.gov |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions within a crystal lattice. nih.gov | Provides detailed insight into crystal packing forces. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on atom connectivity and the chemical environment of nuclei. patsnap.com | Essential for structural elucidation in solution. |
Integration of Advanced Computational Approaches in Discovery and Design
Computational chemistry is becoming an indispensable tool in modern chemical research and drug discovery. patsnap.com For this compound, advanced computational approaches can be used to predict molecular properties, guide synthetic efforts, and explore potential biological activities, thereby accelerating the pace of research and discovery.
Ab initio methods and Density Functional Theory (DFT) can be employed to perform detailed computational studies on the molecule. nih.gov These calculations can determine optimized molecular geometries, bond lengths, and bond angles, which can then be compared with experimental data from techniques like XRD. nih.gov Furthermore, computational analysis can predict spectroscopic signatures (e.g., NMR chemical shifts), aiding in the interpretation of experimental spectra.
Computational tools are also vital for exploring the molecule's potential as a pharmacophore. Molecular electrostatic potential (MEP) surface analysis can identify regions of the molecule that are electron-rich or electron-poor, highlighting sites likely to be involved in non-covalent interactions with biological targets. nih.gov Techniques like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and intramolecular interactions. nih.gov By integrating these computational predictions, researchers can rationally design new derivatives of N-benzylcyclopentanamine with tailored electronic and steric properties for specific applications.
Expansion of Applications as a Chemical Building Block in Diverse Research Fields
This compound possesses a combination of structural motifs—a secondary amine, a flexible cyclopentyl group, and an aromatic benzyl (B1604629) group—that make it a valuable chemical building block for organic synthesis. google.comlifechemicals.com Secondary amines are crucial functional groups in a vast number of pharmaceuticals and agrochemicals. nih.gov The future application of this compound lies in its use as a versatile scaffold to generate libraries of novel molecules for various research fields.
Its utility has been demonstrated in patent literature as an intermediate in the synthesis of compounds for treating neurodegenerative diseases. google.comgoogleapis.com This highlights its potential in medicinal chemistry. Benzylamine-containing compounds have been investigated for a wide range of biological activities, including as potential treatments for tuberculosis and as antimycotic agents. openmedicinalchemistryjournal.comnih.gov The cyclopentane (B165970) moiety is also a common feature in many biologically active natural products and synthetic compounds. researchgate.net
Therefore, this compound can serve as a starting material for creating diverse chemical libraries. lifechemicals.com By modifying the benzyl or cyclopentyl rings, or by further functionalizing the amine, a wide array of new chemical entities can be synthesized. These new derivatives can be screened for biological activity, leading to the discovery of new therapeutic agents. Its role as a foundational block in diversity-oriented synthesis is a key area for future exploration, potentially leading to breakthroughs in drug discovery and materials science. nih.govenamine.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzylcyclopentanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination of cyclopentanone with benzylamine hydrochloride. This method typically employs sodium cyanoborohydride (NaBH3CN) as a reducing agent in a methanol/acetic acid solvent system at room temperature for 12–24 hours. Reaction optimization may include adjusting pH (4–6), stoichiometric ratios (1:1.2 ketone:amine), and monitoring via TLC or LC-MS .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | Methanol/Acetic Acid (9:1) |
| pH | 4–6 |
| Temperature | 20–25°C |
| Reaction Time | 12–24 h |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of H/C NMR (in D2O or DMSO-d6) to confirm the cyclopentane and benzyl moieties. FTIR identifies the amine hydrochloride stretch (~2500–3000 cm). X-ray powder diffraction (XRPD) verifies crystallinity, while elemental analysis (C, H, N) ensures stoichiometric purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak (m/z ~209 for [M+H]) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- Spill Management : Mechanically collect solid spills; avoid water flushing to prevent environmental contamination.
- First Aid : Rinse eyes with water for 15 minutes; seek medical advice for ingestion or persistent symptoms.
- Safety Data : No sensitization, carcinogenicity (IARC/NTP/OSHA), or acute toxicity reported for structurally similar N-benzylcyclohexylamine hydrochloride .
Advanced Research Questions
Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).
- Detection : UV at 254 nm; flow rate 1.0 mL/min.
- Validation : Assess linearity (1–100 µg/mL), LOD (0.5 µg/mL), and recovery (>95%). Cross-validate with LC-MS for trace impurities .
Q. What experimental designs resolve contradictions in stability data under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : 40°C/75% RH (ICH Q1A guidelines) over 1–3 months.
- Analysis : Monitor degradation via HPLC and pH shifts. Use Arrhenius modeling to predict shelf life.
- Key Finding : Structural analogs like benzylamine hydrochloride show stability at pH 3–6 but hydrolyze above pH 8 .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Suite.
- Targets : Prioritize amine receptors (e.g., trace amine-associated receptors).
- Parameters : Grid box centered on binding sites; Lamarckian genetic algorithm for conformational sampling. Validate with in vitro binding assays .
Q. What strategies mitigate interference from byproducts during synthesis?
- Methodological Answer :
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Byproduct Identification : Use GC-MS or H NMR to detect unreacted cyclopentanone or N-alkylated impurities.
- Optimization : Reduce NaBH3CN excess (<1.1 eq.) to minimize over-reduction .
Q. How does this compound’s stereochemistry influence its reactivity or bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
